molecular formula C26H24N2O4S B2769383 2-(3-((3,4-dimethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide CAS No. 902521-25-9

2-(3-((3,4-dimethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide

Cat. No. B2769383
CAS RN: 902521-25-9
M. Wt: 460.55
InChI Key: IBBNWTDJHZJNQE-UHFFFAOYSA-N
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Description

2-(3-((3,4-dimethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide, also known as DASA-58, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Structural Aspects and Fluorescence Properties

Quinoline derivatives have been studied for their structural aspects and properties, including their ability to form salts and inclusion compounds. These compounds exhibit interesting fluorescence properties when complexed with certain substances, which could be beneficial for developing fluorescence-based sensors or imaging agents (A. Karmakar, R. Sarma, J. Baruah, 2007).

Vibrational Spectroscopy and Molecular Docking Studies

Vibrational spectroscopy and molecular docking studies on quinazolinone derivatives reveal their potential interactions with biological targets. These studies provide insights into the molecular structure, electrostatic potential, and possible inhibitory activities against specific proteins, offering a foundation for drug design (A. El-Azab et al., 2016).

Antimicrobial Activity

Some quinazolinone-sulfonamide linked heterocyclic entities derived from glycine have demonstrated varied degrees of in vitro antimicrobial activity. This suggests the potential for developing new antimicrobial agents based on quinoline and sulfonamide moieties (S. Vanparia, Tarosh S. Patel, R. Dixit, B. Dixit, 2013).

Cytotoxic Activity

Sulfonamide derivatives, including those with quinoline and isoquinoline moieties, have shown cytotoxic activity against various cancer cell lines. This indicates their potential as anticancer agents (M. Ghorab et al., 2015).

Antitumor Activity and Molecular Docking

Novel series of quinazolinones have been synthesized and evaluated for their in vitro antitumor activity, displaying promising results against a range of cancer cell lines. Molecular docking studies further support their potential mechanism of action through inhibition of key cancer-related enzymes (Ibrahim A. Al-Suwaidan et al., 2016).

properties

IUPAC Name

2-[3-(3,4-dimethylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4S/c1-17-8-11-20(12-9-17)27-25(29)16-28-15-24(26(30)22-6-4-5-7-23(22)28)33(31,32)21-13-10-18(2)19(3)14-21/h4-15H,16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBNWTDJHZJNQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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